molecular formula C174H261N51O52S6 B612390 L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl CAS No. 524962-01-4

L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl

カタログ番号: B612390
CAS番号: 524962-01-4
分子量: 4091.65
InChIキー: OQEMUGXECXBKDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl is a peptide toxin derived from the venom of the Central Asian scorpion, Buthus eupeus. It is known for its potent and selective inhibition of the human Ether-à-go-go Related Gene (hERG) potassium channels, which are voltage-gated ion channels . The compound has a molecular weight of approximately 4092 Da and consists of 36 amino acids .

科学的研究の応用

L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl has several scientific research applications, including:

作用機序

Target of Action

BeKm-1, a toxin derived from the Central Asian scorpion Buthus eupeus, selectively inhibits the human Ether-à-go-go Related Gene (hERG) channels . These channels are voltage-gated potassium ion channels prominently expressed in myocytes .

Mode of Action

BeKm-1 interacts with the hERG channels by binding to the negatively charged outer vestibule of the channel, suppressing its currents . The binding occurs both in the resting and activated state of the hERG channel . The important residues located in the alpha helix (Lys-23, Arg-20, Lys-18, and Tyr-11) form a positive electrostatic surface of the molecule that interacts with the hERG channel .

Biochemical Pathways

The inhibition of hERG channels by BeKm-1 affects the repolarization phase of the cardiac action potential . This is due to the role of hERG channels in mediating the rapid component of the delayed rectifier potassium current (Ikr), which is crucial for the repolarization process .

Pharmacokinetics

It’s known that bekm-1 binds to herg channels with an ic50 of 33 nM , indicating a high binding affinity.

Result of Action

The inhibition of hERG channels by BeKm-1 leads to a prolongation of the QT interval in the ECG . This is a measure of the time between the start of the Q wave and the end of the T wave in the heart’s electrical cycle, corresponding to the beginning of ventricular depolarization and the end of ventricular repolarization .

Action Environment

The action of BeKm-1 is influenced by the physiological environment of the hERG channels. The positively charged residues of BeKm-1 interact with the negatively charged outer vestibule of the hERG channel . Changes in the charge distribution due to alterations in pH or ion concentrations could potentially affect the interaction between BeKm-1 and the hERG channel.

Safety and Hazards

BeKm-1 is harmful by inhalation, in contact with skin, and if swallowed . The LD50 of subcutaneous injection of the venom of Buthus eupeus in mice is 1.45 mg/kg . Anti-venom of Androctonus crassicaude can be used in the treatment of envenomation by Buthus eupeus scorpion stings .

将来の方向性

The future directions of BeKm-1 research could involve further exploration of its mechanism of action and potential applications . This could include the development of more effective analogues, investigation of other ion channels it may affect, and potential therapeutic uses .

生化学分析

Biochemical Properties

BeKm1 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to specifically target and inhibit hERG potassium channels, which are essential for cardiac repolarization. The interaction between BeKm1 and hERG channels involves binding to the extracellular domain of the channel, thereby blocking the potassium ion flow and altering the channel’s gating properties . This inhibition can lead to prolonged action potentials and potential arrhythmias, highlighting the importance of understanding BeKm1’s biochemical properties.

Cellular Effects

BeKm1 exerts significant effects on various types of cells and cellular processes. In cardiac cells, the inhibition of hERG channels by BeKm1 can disrupt normal cardiac rhythm, leading to arrhythmias. Additionally, BeKm1 has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By blocking hERG channels, BeKm1 can alter the membrane potential and affect downstream signaling pathways that rely on potassium ion flux . This can result in changes in gene expression and metabolic processes within the cell.

Molecular Mechanism

The molecular mechanism of BeKm1 involves its binding interactions with hERG potassium channels. BeKm1 binds to the extracellular domain of the hERG channel, specifically interacting with the S5-P loop region. This binding inhibits the channel’s ability to conduct potassium ions, leading to prolonged action potentials and altered cellular excitability . Additionally, BeKm1 may influence other ion channels and transporters, further contributing to its effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BeKm1 can change over time. BeKm1 is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of proteases. Over time, BeKm1 may undergo degradation, leading to a decrease in its inhibitory activity against hERG channels. Long-term studies have shown that BeKm1 can have sustained effects on cellular function, with prolonged exposure leading to persistent changes in ion channel activity and cellular excitability .

Dosage Effects in Animal Models

The effects of BeKm1 vary with different dosages in animal models. At low doses, BeKm1 can selectively inhibit hERG channels without causing significant toxicity. At higher doses, BeKm1 can induce toxic effects, including arrhythmias and cardiac dysfunction. Threshold effects have been observed, where a certain concentration of BeKm1 is required to achieve significant inhibition of hERG channels . Understanding the dosage effects of BeKm1 is crucial for its potential therapeutic applications and safety considerations.

Metabolic Pathways

BeKm1 is involved in specific metabolic pathways, particularly those related to ion channel regulation. It interacts with enzymes and cofactors that modulate ion channel activity, influencing metabolic flux and metabolite levels. The inhibition of hERG channels by BeKm1 can affect the overall metabolic state of the cell, leading to changes in energy production and utilization

Transport and Distribution

BeKm1 is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, particularly those with high expression of hERG channels. The localization and accumulation of BeKm1 can influence its activity and function, with higher concentrations leading to more pronounced effects on ion channel activity . Understanding the transport and distribution of BeKm1 is important for its potential therapeutic applications.

Subcellular Localization

The subcellular localization of BeKm1 is primarily associated with the plasma membrane, where it interacts with hERG channels. BeKm1 may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of BeKm1 can influence its activity and function, with specific targeting to hERG channels being crucial for its inhibitory effects

準備方法

L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:

化学反応の分析

L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl undergoes several types of chemical reactions, including:

類似化合物との比較

L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl is unique among scorpion toxins due to its high selectivity for hERG channels. Similar compounds include:

This compound stands out due to its high specificity and potency in blocking hERG channels, making it a valuable tool in cardiovascular and pharmacological research .

特性

IUPAC Name

4-[[1-[[6-amino-1-[[15,30-bis(4-aminobutyl)-36,81-bis(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-24,75,89-tribenzyl-21,42-bis(3-carbamimidamidopropyl)-56-(2-carboxyethyl)-4-(carboxymethyl)-7-[(1-carboxy-2-phenylethyl)carbamoyl]-33-(1-hydroxyethyl)-18,53,59-tris(hydroxymethyl)-62-[(4-hydroxyphenyl)methyl]-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,96,99-octacosaoxo-84,98-di(propan-2-yl)-9,10,47,48,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,97-octacosazatetracyclo[43.27.14.1412,68.091,95]hectan-50-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C174H261N51O52S6/c1-9-88(6)136(221-152(257)111(73-133(242)243)207-168(273)138(90(8)230)223-163(268)123-47-31-63-224(123)169(274)97(178)41-28-60-188-172(182)183)166(271)201-101(44-24-27-59-177)145(250)213-120-83-281-283-85-122-161(266)219-134(86(2)3)164(269)205-108(70-126(180)233)140(245)193-76-130(237)196-106(66-92-35-16-11-17-36-92)149(254)216-117-80-278-279-81-118(214-147(252)103(53-55-125(179)232)199-150(255)107(67-95-49-51-96(231)52-50-95)203-155(260)116(79-228)211-146(251)104(54-56-131(238)239)200-154(259)115(78-227)212-160(120)265)158(263)208-112(68-93-37-18-12-19-38-93)170(275)225-64-32-48-124(225)162(267)220-135(87(4)5)165(270)218-121(84-282-280-82-119(217-151(256)110(72-132(240)241)204-157(117)262)159(264)209-113(171(276)277)69-94-39-20-13-21-40-94)156(261)198-100(43-23-26-58-176)144(249)210-114(77-226)153(258)197-102(46-30-62-190-174(186)187)143(248)202-105(65-91-33-14-10-15-34-91)139(244)191-74-128(235)194-98(42-22-25-57-175)148(253)222-137(89(7)229)167(272)206-109(71-127(181)234)141(246)192-75-129(236)195-99(142(247)215-122)45-29-61-189-173(184)185/h10-21,33-40,49-52,86-90,97-124,134-138,226-231H,9,22-32,41-48,53-85,175-178H2,1-8H3,(H2,179,232)(H2,180,233)(H2,181,234)(H,191,244)(H,192,246)(H,193,245)(H,194,235)(H,195,236)(H,196,237)(H,197,258)(H,198,261)(H,199,255)(H,200,259)(H,201,271)(H,202,248)(H,203,260)(H,204,262)(H,205,269)(H,206,272)(H,207,273)(H,208,263)(H,209,264)(H,210,249)(H,211,251)(H,212,265)(H,213,250)(H,214,252)(H,215,247)(H,216,254)(H,217,256)(H,218,270)(H,219,266)(H,220,267)(H,221,257)(H,222,253)(H,223,268)(H,238,239)(H,240,241)(H,242,243)(H,276,277)(H4,182,183,188)(H4,184,185,189)(H4,186,187,190)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEMUGXECXBKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)N)C(C)O)CCCCN)CC6=CC=CC=C6)CCCNC(=N)N)CO)CCCCN)C(C)C)CC7=CC=CC=C7)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)CO)CC8=CC=C(C=C8)O)CCC(=O)N)CC9=CC=CC=C9)CC(=O)N)C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C174H261N51O52S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4092 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does BeKm1 interact with its target and what are the downstream effects on cardiac rhythm?

A1: BeKm1 is a peptide inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel []. While the exact mechanism is not detailed in the provided research, it's known that hERG channels play a crucial role in the repolarization phase of the cardiac action potential. Inhibition of these channels by BeKm1 leads to a prolongation of the action potential duration []. This effect can manifest as bradycardia (slow heart rate) and disturbances in cardiac conduction, potentially leading to arrhythmias [].

Q2: What is known about the in vivo efficacy of BeKm1?

A2: The provided research investigated the in vivo efficacy of a caged derivative of BeKm1, meaning the active peptide is released only upon light activation. In zebrafish larvae, uncaging of BeKm1 induced bradycardia and atrio-ventricular desynchrony []. Similarly, in anesthetized rats, illumination of the caged peptide within the right atrium (location of the sino-atrial node, the heart's natural pacemaker) resulted in bradycardia []. Importantly, the study highlights that spatial control of light activation allowed for inducing bradycardia without triggering arrhythmias, a significant advantage over traditional pharmacological approaches [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。